molecular formula C₅H₆D₆OS B1147484 3-Mercapto-3-methylbutanol-d6 CAS No. 162404-35-5

3-Mercapto-3-methylbutanol-d6

Cat. No.: B1147484
CAS No.: 162404-35-5
M. Wt: 126.25
InChI Key:
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Description

3-Mercapto-3-methylbutanol-d6 is a deuterated analog of 3-Mercapto-3-methylbutanol, a compound known for its applications in organic synthesis and as a biochemical research tool. The deuterium labeling (indicated by the “d6” suffix) makes it particularly useful in studies involving isotopic labeling and tracing.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Mercapto-3-methylbutanol-d6 typically involves the deuterium labeling of 3-Mercapto-3-methylbutanol. This process can be achieved through organic synthesis methods where the hydrogen atoms in the parent compound are replaced with deuterium atoms. One common method involves the use of deuterated reagents and solvents to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar deuterium exchange techniques. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Mercapto-3-methylbutanol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Simpler thiols, alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

3-Mercapto-3-methylbutanol-d6 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 3-Mercapto-3-methylbutanol-d6 involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction is crucial in studies involving enzyme inhibition and protein modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The deuterium labeling in 3-Mercapto-3-methylbutanol-d6 provides unique advantages in isotopic studies, allowing for precise tracking and analysis of biochemical pathways. This makes it particularly valuable in research settings where detailed mechanistic insights are required .

Properties

IUPAC Name

1,1,2,2,4,4-hexadeuterio-3-methyl-3-sulfanylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3/i1D2,3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBCGIJAYTBMFHI-ORNWBJTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])C(C)(C([2H])([2H])C([2H])([2H])O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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